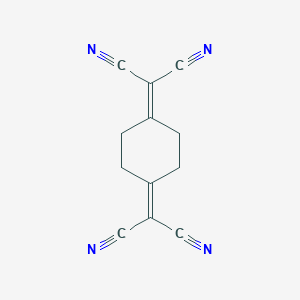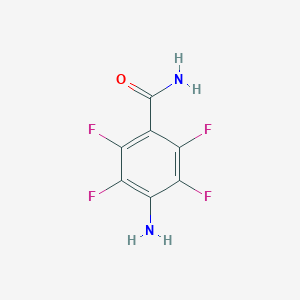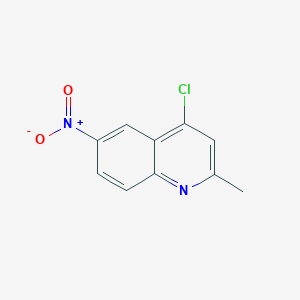
4-Chloro-2-methyl-6-nitroquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Chloro-2-methyl-6-nitroquinoline and related compounds involves multi-step chemical processes starting from easily available raw materials. For example, a related compound, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, was synthesized through cyclization, nitrification, and chlorination from 4-methoxyaniline, demonstrating the compound's complex synthesis pathway and the mild reaction conditions suitable for large-scale production (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methyl-6-nitroquinoline and its derivatives has been elucidated through various spectroscopic methods. Crystallographic studies have provided detailed insights into the hydrogen-bonded structures of related compounds, revealing the intricate molecular interactions and the impact of different substituents on the compound's overall structure (Gotoh & Ishida, 2020).
Chemical Reactions and Properties
4-Chloro-2-methyl-6-nitroquinoline participates in various chemical reactions, including nucleophilic substitutions and cyclization processes. These reactions enable the synthesis of a wide range of heterocyclic compounds, showcasing the compound's versatility in organic synthesis (Dyablo et al., 2015).
Physical Properties Analysis
The physical properties of 4-Chloro-2-methyl-6-nitroquinoline, such as melting point, solubility, and stability, are crucial for its handling and application in various research fields. However, detailed studies specifically focusing on the physical properties of this compound were not identified in the search, suggesting a potential area for future research.
Chemical Properties Analysis
The chemical properties of 4-Chloro-2-methyl-6-nitroquinoline, including its reactivity, potential for substitutions, and role in the synthesis of other chemical entities, underscore its importance in synthetic chemistry. Its ability to undergo reactions under mild conditions and produce high yields makes it a valuable compound for the development of novel chemical entities (Zhao, Lei, & Guo, 2017).
Aplicaciones Científicas De Investigación
1. Direct Amination of Nitroquinoline Derivatives
- Summary of Application : This research focused on the vicarious nucleophilic substitution of hydrogen (VNS) reaction in electron-deficient nitroquinolines . The study aimed to understand the properties of new products derived from this reaction.
- Methods of Application : The VNS reaction was studied using several techniques including Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared Spectroscopy (FTIR), Gas Chromatography-Mass Spectrometry (GC-MS), electronic absorption spectroscopy, and multinuclear Nuclear Magnetic Resonance (NMR) .
- Results or Outcomes : The structures of several compounds, including 4-chloro-8-nitroquinoline and 8-(tert-butyl)-2-methyl-5-nitroquinoline, were determined by single-crystal X-ray diffraction measurements .
2. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline
- Summary of Application : This compound is a key intermediate for the synthesis of quinoline inhibitors, which are important in cancer research .
- Methods of Application : The compound was synthesized from 4-methoxyaniline through three steps including cyclization, nitrification, and chlorination . The structure of the product was confirmed by 1H NMR and MS .
- Results or Outcomes : The method started with cheap raw materials and was of simple experimental operation and mild reaction conditions. It was suitable for large scale pilot study and the yield of the product is achieved to 85% .
3. Synthesis of Biologically and Pharmaceutically Active Quinoline
- Summary of Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- Methods of Application : Various synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
- Results or Outcomes : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
4. Therapeutic Potential of Quinoline Derivatives
- Summary of Application : Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds .
- Methods of Application : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
- Results or Outcomes : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
5. Synthesis of Bioactive Chalcone Derivatives
- Summary of Application : Quinoline derivatives, including 2-methylquinoline and its derivatives, have shown substantial biological activities . They are used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
- Methods of Application : Various synthesis protocols have been reported for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
- Results or Outcomes : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
6. Therapeutic Potential of Quinoline Derivatives
- Summary of Application : Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds .
- Methods of Application : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
- Results or Outcomes : Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-2-methyl-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-4-9(11)8-5-7(13(14)15)2-3-10(8)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGPAZQKQYSOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408174 | |
| Record name | 4-Chloro-2-methyl-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-nitroquinoline | |
CAS RN |
1207-81-4 | |
| Record name | 4-Chloro-2-methyl-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



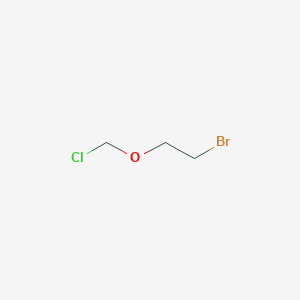
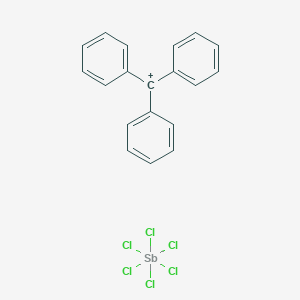
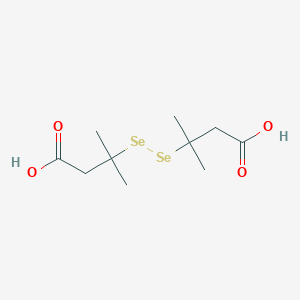
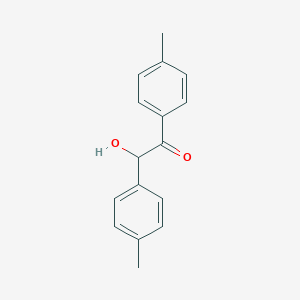
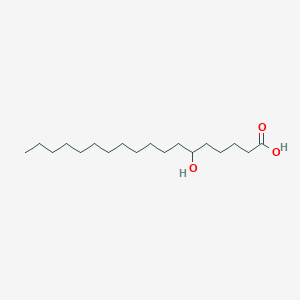
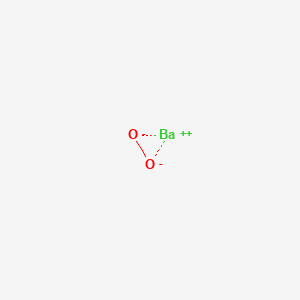
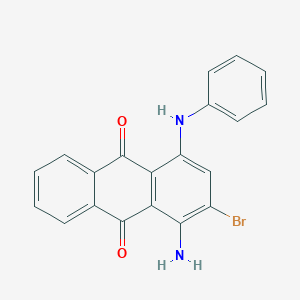
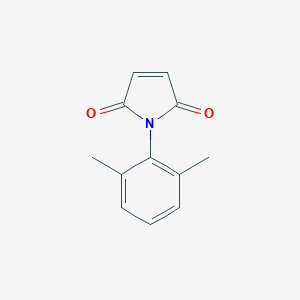
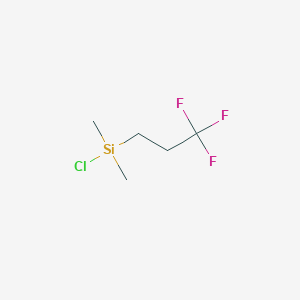
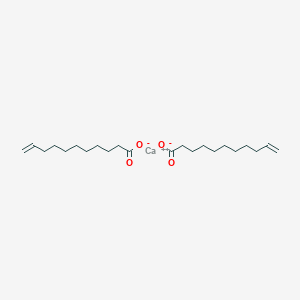
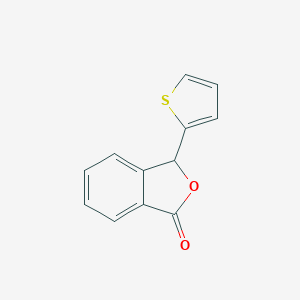
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)
